Pralatrexate

Catalog No.
S548872
CAS No.
146464-95-1
M.F
C23H23N7O5
M. Wt
477.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pralatrexate

CAS Number

146464-95-1

Product Name

Pralatrexate

IUPAC Name

(2S)-2-[[4-[1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl]benzoyl]amino]pentanedioic acid

Molecular Formula

C23H23N7O5

Molecular Weight

477.5 g/mol

InChI

InChI=1S/C23H23N7O5/c1-2-3-14(10-15-11-26-20-18(27-15)19(24)29-23(25)30-20)12-4-6-13(7-5-12)21(33)28-16(22(34)35)8-9-17(31)32/h1,4-7,11,14,16H,3,8-10H2,(H,28,33)(H,31,32)(H,34,35)(H4,24,25,26,29,30)/t14?,16-/m0/s1

InChI Key

OGSBUKJUDHAQEA-WMCAAGNKSA-N

SMILES

C#CCC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Solubility

Practically insoluble in shloroform and ethanol
Soluble in aqueous solutions at pH 6.5 or highe

Synonyms

10-propargyl-10-deazaaminopterin, pralatrexate

Canonical SMILES

C#CCC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Isomeric SMILES

C#CCC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O

Pralatrexate is a synthetic folate analog and antineoplastic agent primarily used in the treatment of peripheral T-cell lymphoma. Its chemical name is (2S)-2-[[4-[(1RS)-1-[(2,4-diaminopteridin-6-yl)methyl]but-3-ynyl]benzoyl]amino]pentanedioic acid, with a molecular formula of C23H23N7O5 and a molecular weight of 477.48 g/mol. Pralatrexate is typically presented as an off-white to yellow solid and is soluble in aqueous solutions at pH 6.5 or higher, but is practically insoluble in chloroform and ethanol .

  • Pralatrexate competes with folic acid for binding to DHFR within cancer cells [].
  • Due to its structural similarity to folic acid, pralatrexate binds more tightly to DHFR compared to folic acid [].
  • This binding prevents DHFR from converting folate to its active form, hindering DNA synthesis and cell division in cancer cells [, ].

Pralatrexate can cause severe side effects, and its use requires careful monitoring by healthcare professionals []. Some reported side effects include:

  • Bone marrow suppression, leading to decreased blood cell counts [].
  • Mouth sores and inflammation [].
  • Nausea, vomiting, and diarrhea [].
  • Fatigue and weakness [].

Pralatrexate is contraindicated in pregnant women due to potential harm to the developing fetus [].

Treatment of Peripheral T-Cell Lymphoma (PTCL):

  • FDA-approved therapy: Pralatrexate holds the distinction of being the first drug approved by the US Food and Drug Administration (FDA) for the treatment of relapsed or refractory PTCL, an aggressive form of non-Hodgkin's lymphoma with limited treatment options. This approval stems from the pivotal PROPEL study, which demonstrated durable responses in patients with PTCL, regardless of age, subtype, prior therapy, or prior stem cell transplant. [Source: ]
  • Mechanism of action: Pralatrexate targets two key pathways crucial for cancer cell growth: reduced folate receptor (RFC) and folylpolyglutamate synthetase (FPGS). This dual targeting mechanism differentiates it from traditional antifolates like methotrexate and potentially contributes to its efficacy in PTCL. [Source: ]

Exploring Efficacy in Other Cancers:

  • Beyond PTCL: While currently approved for PTCL, ongoing research investigates pralatrexate's efficacy in various other cancers. Promising results have been observed in preclinical and clinical studies for cancers like mycosis fungoides, pancreatic cancer, and certain solid tumors. [Source: , ]
  • Overcoming chemotherapy resistance: Pralatrexate shows potential in overcoming resistance to other chemotherapy drugs like gemcitabine in pancreatic cancer. This raises hope for its application in treating patients with resistant cancers. [Source: ]

Understanding Mechanisms of Action:

  • Beyond targeting RFC and FPGS: Research continues to elucidate the full spectrum of pralatrexate's mechanisms of action. Studies suggest it might also inhibit mTOR, a key signaling pathway involved in cell growth and proliferation, further contributing to its antitumor effects. [Source: ]
  • Combination therapies: Exploring synergistic effects with other drugs is another active research area. Combining pralatrexate with other agents like gemcitabine or cytarabine has shown promising results in preclinical models, potentially leading to improved treatment outcomes. [Source: ]

Pralatrexate acts primarily through competitive inhibition of dihydrofolate reductase, an enzyme critical for folate metabolism. This inhibition disrupts the synthesis of nucleic acids and amino acids, leading to reduced cell proliferation, particularly in rapidly dividing cancer cells. Additionally, pralatrexate undergoes polyglutamylation catalyzed by folylpolyglutamate synthase, which enhances its retention within cells and further inhibits folate metabolism .

Pralatrexate exhibits significant cytotoxic activity against various human lymphoproliferative tumors. In preclinical studies, it has demonstrated the ability to reduce tumor size in human tumor xenograft models. The drug selectively targets cancer cells that overexpress the reduced folate carrier protein-1, leading to increased uptake and efficacy compared to other folate analogs like methotrexate . Its mechanism also involves the inhibition of thymidylate synthase and glycinamide ribonucleotide formyltransferase, resulting in decreased intracellular levels of thymidine and purines .

The synthesis of pralatrexate involves multiple steps, including the formation of key intermediates that are subsequently modified to yield the final compound. The process typically includes:

  • Formation of the pteridine core: Starting from appropriate pteridine derivatives.
  • Side chain attachment: Incorporating the but-3-ynyl and benzoyl groups through coupling reactions.
  • Final modifications: Adjusting functional groups to achieve the desired pharmacological properties.

Pralatrexate is primarily indicated for the treatment of relapsed or refractory peripheral T-cell lymphoma. It is administered intravenously due to its pharmacokinetic properties, which allow for rapid absorption and distribution within the body. Clinical studies have shown that pralatrexate can lead to significant clinical responses in patients who have not responded to other therapies .

In vitro studies indicate that pralatrexate does not significantly interact with cytochrome P450 isoenzymes, suggesting a low potential for drug-drug interactions via this metabolic pathway. It is approximately 67% bound to plasma proteins and does not act as a substrate for P-glycoprotein-mediated transport . Monitoring for interactions with other medications is recommended, especially those affecting renal function or hepatic metabolism.

Pralatrexate shares similarities with several other folate analogs used in cancer therapy. Here are a few notable comparisons:

CompoundMechanism of ActionUnique Features
MethotrexateInhibits dihydrofolate reductaseWell-established use but less selective than pralatrexate
PemetrexedInhibits multiple enzymes involved in folate metabolismBroader spectrum against solid tumors
RaltitrexedSimilar mechanism but with different side effectsUsed primarily for mesothelioma

Pralatrexate's unique affinity for the reduced folate carrier protein-1 allows it to be more effectively taken up by certain cancer cells compared to methotrexate, making it a more potent option in specific contexts .

Color/Form

Off-white to yellow solid

XLogP3

-0.9

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

5

Exact Mass

477.17606686 g/mol

Monoisotopic Mass

477.17606686 g/mol

Heavy Atom Count

35

LogP

log Kow = 0.51 (est)

Appearance

Solid powder

UNII

A8Q8I19Q20

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (20%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (40%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (20%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (20%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (20%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H340 (20%): May cause genetic defects [Danger Germ cell mutagenicity];
H351 (20%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pralatrexate is indicated for the treatment of relapsed or refractory peripheral T-cell lymphoma.
FDA Label
treatment of peripheral T-cell lymphoma,
Treatment of Hodgkin lymphoma, Treatment of lymphoblastic non-Hodgkin lymphoma, Treatment of mature B-cell non-Hodgkin lymphoma, Treatment of peripheral T-cell lymphoma (nodal, other extranodal and leukaemic/disseminated)

Livertox Summary

Pralatrexate is a parenterally administered folate antagonist and antineoplastic agent, used in the treatment of peripheral T cell lymphomas. Pralatrexate has been associated with a modest rate of serum enzyme elevations during therapy, but has not been convincingly linked to instances of acute, clinically apparent liver injury.

Drug Classes

Antineoplastic Agents

NCI Cancer Drugs

Drug: Pralatrexate
US Brand Name(s): Folotyn
FDA Approval: Yes
Pralatrexate is approved to treat: Peripheral T-cell lymphoma in patients whose disease has not gotten better with other chemotherapy or has recurred (come back).
Pralatrexate is also being studied in the treatment of other types of cancer.

Therapeutic Uses

Aminopterin/ analogs & derivatives; Folic Acid Antagonists
Pralatrexate is indicated for the treatment of patients with relapsed or refractory peripheral T-cell lymphoma (PTCL). This indication is based on overall response rate. Clinical benefit such as improvement in progression free survival or overall survival has not been demonstrated. /Included in US product label/
T-cell lymphomas (TCL) are characterized by poor response to chemotherapy and generally poor outcome. While molecular profiling has identified distinct biological subsets and therapeutic targets in B-cell lymphomas, the molecular characterization of TCL has been slower. Surface markers expressed on malignant T-cells, such as CD2, CD3, CD4, CD25, and CD52 were the first TCL-specific therapeutic targets to be discovered. However, the presence of these receptors on normal T-cells means that monoclonal antibody (mAb)- or immunotoxin (IT)-based therapy in TCL inevitably results in variable degrees of immunosuppression. Thus, although some mAbs/IT have significant activity in selected subsets of TCL, more specific agents that target signaling pathways preferentially activated in malignant T-cells are needed. One such novel class of agents is represented by the histone deacetylase (HDAC) inhibitors. These molecules selectively induce apoptosis in a variety of transformed cells, including malignant T-cells, both in vitro and in vivo. Several HDAC inhibitors have been studied in TCL with promising results, and have recently been approved for clinical use. Immunomodulatory drugs, such as interferons and Toll Receptor (TLR) agonists have significant clinical activity in TCL, and are particularly important in the treatment of primary cutaneous subtypes (CTCL). Although most classical cytotoxic drugs have limited efficacy against TCL, agents that inhibit purine and pyrimidine metabolism, known as nucleoside analogues, and novel antifolate drugs, such as pralatrexate, are highly active in TCL. With improved molecular profiling of TCL novel pharmacological agents with activity in TCL are now being discovered at an increasingly rapid pace. Clinical trials are in progress and these agents are being integrated in combination therapies for TCL, both in the relapsed/refractory setting as well as front line.

Pharmacology

Pralatrexate is a 10-deazaaminopterin analogue of methotrexate. Compared to methotrexate, pralatrexate binds to RTC-1 with 10-times the affinity and is a more potent substrate for FPGS. As a result, pralatrexate is better internalized and retained in cancer cells and is more cytotoxic. Km, pralatrexate = 0.3 μmol/L; Km, methotrexate = 4.8 μmol/L; Vmax/Km (rate of intracellular transport), pralatrexate = 12.6 Vmax/Km (rate of intracellular transport), methotrexate = 0.9
Pralatrexate is a folate analogue inhibitor of dihydrofolate reductase (DHFR) exhibiting high affinity for reduced folate carrier-1 (RFC-1) with antineoplastic and immunosuppressive activities. Pralatrexate selectively enters cells expressing RFC-1; intracellularly, this agent is highly polyglutamylated and competes for the folate binding site of DHFR, blocking tetrahydrofolate synthesis, which may result in depletion of nucleotide precursors; inhibition of DNA, RNA and protein synthesis; and apoptotic tumor cell death. Efficient intracellular polyglutamylation of pralatrexate results in higher intracellular concentrations compared to non-polyglutamylated pralatrexate, which is more readily effuxed by the MRP (multidrug resistance protein) drug efflux pump. RFC-1, an oncofetal protein expressed at highest levels during embryonic development, may be over-expressed on the cell surfaces of various cancer cell types.

ATC Code

L01BA05
L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01B - Antimetabolites
L01BA - Folic acid analogues
L01BA05 - Pralatrexate

Mechanism of Action

Pralatrexate is a folate analog metabolic inhibitor that competitively inhibits dihydrofolate reductase (DHFR) selectively in cancer cells overexpressing the reduced folate carrier protein-1 (RFC-1). Folate is a water-soluble vitamin required for DNA synthesis and maintenance as well as DNA, RNA, and protein methylation. As cancer cells are rapidly replicating, they require a lot of folates to accommodate an accelerated cell division and DNA and protein modification for cellular transformation. Therefore, interruption with folate metabolism can inhibit tumor growth. Additionally, pralatrexate also undergoes polyglutamylation catalyzed by folyopolyglutamate synthase (FPGS). This reaction both increases cellular retention of pralatrexate for extended drug action and impedes the uptake of folate, also a substrate of FPGS, to further inhibit folate metabolism in cancer cells.
Pralatrexate is a folate analogue metabolic inhibitor that competitively inhibits dihydrofolate reductase. It is also a competitive inhibitor for polyglutamylation by the enzyme folylpolyglutamyl synthetase. This inhibition results in the depletion of thymidine and other biological molecules the synthesis of which depends on single carbon transfer.
This study evaluated mechanistic differences of pralatrexate, methotrexate, and pemetrexed. Inhibition of dihydrofolate reductase (DHFR) was quantified using recombinant human DHFR. Cellular uptake and folylpolyglutamate synthetase (FPGS) activity were determined using radiolabeled pralatrexate, methotrexate, and pemetrexed in NCI-H460 non-small cell lung cancer (NSCLC) cells. The tumor growth inhibition (TGI) was assessed using MV522 and NCI-H460 human NSCLC xenografts. Apparent K ( i ) values for DHFR inhibition were 45, 26, and >200 nM for pralatrexate, methotrexate, and pemetrexed, respectively. A significantly greater percentage of radiolabeled pralatrexate entered the cells and was polyglutamylatated relative to methotrexate or pemetrexed. In vivo, pralatrexate showed superior anti-tumor activity in both NSCLC models, with more effective dose-dependent TGI in the more rapidly growing NCI-H460 xenografts. Pralatrexate demonstrated a distinct mechanistic and anti-tumor activity profile relative to methotrexate and pemetrexed. Pralatrexate exhibited enhanced cellular uptake and increased polyglutamylation, which correlated with increased TGI in NSCLC xenograft models.

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Dihydrofolate reductase [EC:1.5.1.3]
DHFR [HSA:1719 200895] [KO:K00287]

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

146464-95-1

Absorption Distribution and Excretion

With an intravenous formulation, pralatrexate has complete bioavailability. Pralatrexate demonstrates a dose-proportional and linear pharmacokinetics over a dose range of 30-325 mg/m2. Upon an intravenous push over 3 to 5 minutes of a starting dose of 30 mg/m2 racemic pralatrexate for dose 1 of cycle 1, Cmax and AUC0-∞ was estimated to be 5,815 ng/mL and 267,854 ng/mL.min respectively using a noncomparmental pharmacokinetics analysis.Both pralatrexate diastereomers demonstrates a multiphase decline in plasma concentration with a rapid initial fall followed by a slow terminal phase. The initial fall is thought to reflect the clearance of pralatrexate by renal and non-renal mechanism , while the slow terminal phase likely represents the return of pralatrexate from deep intracellular compartments, enterohepatic circulation, or after deglutamination.
Following a single dose of FOLOTYN 30 mg/m2, approximately 34% of the pralatrexate dose was excreted unchanged into urine. Following a radiolabeled pralatrexate dose, 39% (CV = 28%) of the dose was recovered in urine as unchanged pralatrexate and 34% (CV = 88%) in feces as unchanged pralatrexate and/or any metabolites. 10% (CV = 95%) of the dose was exhaled over 24 hours.
The steady-state volume of distribution of pralatrexate S- and R-diastereomers is 105 L and 37 L, respectively.
The total systemic clearance of pralatrexate diastereomers was 417 mL/min (S-diastereomer) and 191 mL/min (R-diastereomer).
The pharmacokinetics of pralatrexate administered as a single agent at a dose of 30 mg/sq m administered as an intravenous push over 3-5 minutes once weekly for 6 weeks in 7-week cycles have been evaluated in 10 patients with PTCL. The total systemic clearance of pralatrexate diastereomers was 417 mL/min (S-diastereomer) and 191 mL/min (R-diastereomer).
Pralatrexate total systemic exposure (AUC) and maximum plasma concentration (Cmax) increased proportionally with dose (dose range 30-325 mg/sq m, including pharmacokinetics data from high dose solid tumor clinical studies). The pharmacokinetics of pralatrexate did not change significantly over multiple treatment cycles, and no accumulation of pralatrexate was observed.
Pralatrexate diastereomers showed a steady-state volume of distribution of 105 L (S-diastereomer) and 37 L (R-diastereomer).
In vitro studies indicate that pralatrexate is approximately 67% bound to plasma proteins.
For more Absorption, Distribution and Excretion (Complete) data for Pralatrexate (7 total), please visit the HSDB record page.

Metabolism Metabolites

While the liver has been shown to metabolize pralatrexate to some extent, pralatrexate is not significantly metabolized by any CYP450 isozymes or glucuronidases in vitro.
In vitro studies using human hepatocytes, liver microsomes and S9 fractions, and recombinant human CYP450 isozymes showed that pralatrexate is not significantly metabolized by the phase I hepatic CYP450 isozymes or phase II hepatic glucuronidases.

Wikipedia

Pralatrexate
Tinidazole

Drug Warnings

FOLOTYN can suppress bone marrow function, manifested by thrombocytopenia, neutropenia, and anemia. Dose modifications are based on ANC and platelet count prior to each dose.
Treatment with FOLOTYN may cause mucositis. If /greater than or equal to/ Grade 2 mucositis is observed, dose should be modified.
Patients should be instructed to take folic acid and receive vitamin B12 to potentially reduce treatment-related hematological toxicity and mucositis. ... Patients should take low-dose oral folic acid on a daily basis. Folic acid should be initiated during the 10-day period preceding the first dose of FOLOTYN, and dosing should continue during the full course of therapy and for 30 days after the last dose of FOLOTYN. Patients should also receive a vitamin B12 intramuscular injection no more than 10 weeks prior to the first dose of FOLOTYN and every 8-10 weeks thereafter. Subsequent vitamin B12 injections may be given the same day as treatment with FOLOTYN.
Although FOLOTYN has not been formally tested in patients with renal impairment, caution is advised when administering FOLOTYN to patients with moderate to severe impairment. Monitor patients for renal function and systemic toxicity due to increased drug exposure.
For more Drug Warnings (Complete) data for Pralatrexate (10 total), please visit the HSDB record page.

Biological Half Life

The terminal elimination half-life of pralatrexate was 12-18 hours (coefficient of variance [CV] = 62-120%).
The terminal elimination half-life of pralatrexate was 12-18 hours (coefficient of variance (CV) = 62-120%).

Use Classification

Human drugs -> Orphan -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Interactions

The effect of co-administration of the uricosuric drug probenecid on pralatrexate pharmacokinetics was investigated in a Phase 1 clinical study. Co-administration of increasing doses of probenecid resulted in delayed clearance of pralatrexate and a commensurate increase in exposure.
Due to the contribution of renal excretion (approximately 34%) to the overall clearance of pralatrexate, concomitant administration of drugs that are subject to substantial renal clearance (eg, NSAIDs, trimethoprim/sulfamethoxazole) may result in delayed clearance of pralatrexate.

Dates

Modify: 2023-09-12
Shimanovsky A, Dasanu CA: Pralatrexate : evaluation of clinical efficacy and toxicity in T-cell lymphoma. Expert Opin Pharmacother. 2013 Mar;14(4):515-23. doi: 10.1517/14656566.2013.770474. Epub 2013 Feb 14. [PMID:23409799]
Gonen N, Assaraf YG: Antifolates in cancer therapy: structure, activity and mechanisms of drug resistance. Drug Resist Updat. 2012 Aug;15(4):183-210. doi: 10.1016/j.drup.2012.07.002. Epub 2012 Aug 23. [PMID:22921318]
Rodd AL, Ververis K, Karagiannis TC: Safety and efficacy of pralatrexate in the management of relapsed or refractory peripheral T-cell lymphoma. Clin Med Insights Oncol. 2012;6:305-14. doi: 10.4137/CMO.S8536. Epub 2012 Aug 21. [PMID:23032692]
FDA Approved Drug Products: FOLOTYN (pralatrexate injection) injection

Explore Compound Types